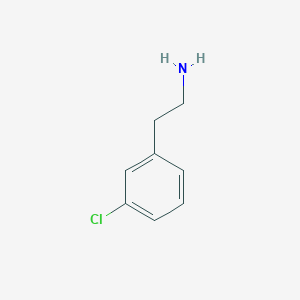

2-(3-Chlorophenyl)ethylamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-chlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHVNPYOTNGECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156740 | |

| Record name | 3-Chlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-79-0 | |

| Record name | 3-Chlorophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Chlorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Technical Guide to the Biological Screening of 2-(3-Chlorophenyl)ethylamine Derivatives

Abstract

The 2-(3-Chlorophenyl)ethylamine scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for molecules targeting a range of neurobiological systems. Its derivatives are of significant interest for their potential to modulate monoamine transporters, G-protein coupled receptors (GPCRs), and other central nervous system targets. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals engaged in the biological screening of novel this compound derivatives. We move beyond simple procedural lists to explain the causal-driven logic behind experimental design, from high-throughput primary screens to detailed mechanism-of-action studies. The protocols herein are presented as self-validating systems, complete with necessary controls and data interpretation strategies to ensure scientific rigor and trustworthiness.

Introduction: The Rationale for Screening

The this compound core is a phenethylamine derivative characterized by a chlorine atom at the meta-position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and lipophilicity, which in turn dictates its interaction with biological targets.[1] Derivatives of this scaffold have shown activity at several key protein families implicated in neuropsychiatric and neurodegenerative disorders, making them a rich area for drug discovery.[1][2]

Key potential targets include:

-

Monoamine Transporters (MATs): The Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT) are critical for regulating neurotransmitter levels in the synapse.[3][4][5] Phenethylamines are well-known modulators of these transporters, acting as either inhibitors of reuptake or as releasing agents (efflux promoters).[6]

-

G-Protein Coupled Receptors (GPCRs): This vast family of receptors includes targets like serotonin (5-HT) receptors, dopamine receptors, and Trace Amine-Associated Receptors (TAARs).[7][8][][10] The this compound structure can serve as a pharmacophore for ligands targeting these receptors.[1]

-

Monoamine Oxidases (MAO): The enzymes MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters.[11] Inhibition of these enzymes is a validated strategy for treating depression and Parkinson's disease.[12][13]

This guide outlines a logical screening cascade designed to efficiently identify and characterize the biological activity of a library of this compound derivatives.

The Screening Cascade: From Hit Discovery to Lead Characterization

A successful screening campaign follows a structured progression, starting with broad, high-throughput methods to identify initial "hits" and progressively moving to more complex, lower-throughput assays to validate and characterize these compounds. This tiered approach conserves resources by focusing on the most promising molecules.

Caption: A typical drug discovery screening cascade.

Phase 1: High-Throughput Primary Screening

The goal of primary screening is to rapidly assess a large library of derivatives to identify molecules that interact with the target of interest. The most common and robust methods for initial screening against monoamine transporters are radioligand binding assays.

Assay Principle: Radioligand Binding Competition

This biochemical assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from its target receptor or transporter.[14] The amount of radioactivity measured is inversely proportional to the affinity of the test compound for the target.

Causality Behind Experimental Choices:

-

Why Radioligand? Radiometric assays are highly sensitive and specific, providing a direct measure of binding to the target protein.[15][16]

-

Why Competition? It is a robust and high-throughput method to determine the affinity (expressed as the inhibition constant, Ki) of a large number of unlabeled compounds without needing to radiolabel each one.

-

Why a Single High Concentration? For the initial screen, testing at a single, high concentration (e.g., 10 µM) is a cost-effective way to identify compounds that have at least moderate affinity, eliminating non-binders early in the process.

Detailed Protocol: DAT Radioligand Binding Assay

This protocol is adapted for screening derivatives for their ability to bind to the human dopamine transporter (hDAT).

Materials:

-

Biological Source: Cell membranes from HEK293 cells stably expressing hDAT.[5]

-

Radioligand: [³H]WIN 35,428 or [³H]BTCP, high-affinity DAT ligands.[14][17]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl.

-

Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a known potent DAT inhibitor like GBR-12909.[14][18]

-

Test Compounds: 10 mM stock solutions of this compound derivatives in DMSO.

-

Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.

Procedure:

-

Compound Plating: In a 96-well plate, add 2 µL of test compound solution to the appropriate wells for a final assay concentration of 10 µM. For control wells, add 2 µL of DMSO (Total Binding) or 2 µL of the non-specific control (Non-Specific Binding).

-

Reagent Addition: Add 98 µL of assay buffer to all wells.

-

Radioligand Addition: Add 50 µL of [³H]WIN 35,428 diluted in assay buffer to all wells. The final concentration should be approximately at its Kd value (e.g., 2-5 nM) to maximize the signal window.

-

Initiate Binding: Add 50 µL of the hDAT membrane preparation (typically 10-20 µg of protein per well) to all wells to start the reaction.

-

Incubation: Incubate the plate for 60-120 minutes at 4°C to allow the binding to reach equilibrium.[17] The low temperature minimizes enzymatic degradation and non-specific binding.

-

Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This crucial step separates the membrane-bound radioligand from the unbound fraction.[14]

-

Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[14]

Data Analysis and Hit Identification:

-

Specific Binding: Calculate as (Total Binding CPM) - (Non-Specific Binding CPM).

-

Percent Inhibition: Calculated for each test compound using the formula: % Inhibition = 100 * (1 - [(CPM of Test Compound - Non-Specific CPM) / (Total Binding CPM - Non-Specific CPM)])

-

Hit Criterion: A compound is typically identified as a "hit" if it demonstrates ≥50% inhibition at the screening concentration.[19]

Phase 2: Secondary and Confirmatory Assays

Hits from the primary screen must be validated. This phase aims to confirm the activity, determine potency, and begin profiling the compound's specificity.

Potency Determination: IC₅₀ and Ki Values

Compounds identified as hits are tested across a range of concentrations (typically 8-10 points, using serial dilutions) to generate a dose-response curve. The IC₅₀ value, the concentration at which the compound inhibits 50% of specific binding, is determined via non-linear regression analysis. The IC₅₀ is then used to calculate the inhibition constant (Ki), which represents the true binding affinity of the compound.

Orthogonal and Functional Assays

An orthogonal assay confirms the primary screen's findings using a different technology or biological principle. For MATs, a functional neurotransmitter uptake assay is the gold standard.

Assay Principle: Neurotransmitter Uptake Inhibition This cell-based functional assay measures the ability of a compound to block the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells expressing the corresponding transporter.[3]

Causality Behind Experimental Choices:

-

Why Functional Assay? A binding assay only shows that a compound interacts with the target. A functional assay demonstrates that this interaction leads to a biological consequence (i.e., inhibition of transport), which is more therapeutically relevant.[3]

-

Why Cell-Based? Using whole cells provides a more physiological environment compared to isolated membranes, accounting for factors like cell membrane integrity and potential allosteric modulation.[19]

Detailed Protocol: [³H]Norepinephrine Uptake Assay for NET

This protocol is designed to measure the functional inhibition of the norepinephrine transporter (NET).

Materials:

-

Cell Line: MDCK or CHO cells stably expressing human NET (hNET).[19]

-

Radiolabeled Substrate: [³H]Norepinephrine.[19]

-

Assay Buffer: Modified Tris-HEPES buffer (pH 7.1).[19]

-

Positive Control: A known potent NET inhibitor like Desipramine.[20]

-

Equipment: 96-well cell culture plates, scintillation counter.

Procedure:

-

Cell Plating: Plate the hNET-expressing cells in a 96-well plate and allow them to grow overnight to form a confluent monolayer.

-

Pre-incubation: Wash the cells with assay buffer. Add buffer containing various concentrations of the test compound or Desipramine (positive control) to the wells. Incubate for 20 minutes at room temperature (25°C).[19]

-

Initiate Uptake: Add the [³H]Norepinephrine solution to each well (final concentration ~25 nM) and incubate for an additional 15 minutes.[19]

-

Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

-

Lysis and Quantification: Lyse the cells to release the internalized radioactivity. Transfer the lysate to scintillation vials and quantify using a scintillation counter.[19]

Data Analysis:

-

The IC₅₀ value is determined by plotting the percent inhibition of [³H]Norepinephrine uptake against the log concentration of the test compound.

-

A strong correlation between a compound's binding affinity (Ki) from the primary screen and its functional potency (IC₅₀) in this assay provides high confidence in the result.

Selectivity Profiling

A crucial step is to determine if a compound is selective for its primary target. All confirmed hits should be tested against a panel of related targets. For a compound active at DAT, this panel must include at a minimum:

-

Serotonin Transporter (SERT) Binding Assay [15]

-

Norepinephrine Transporter (NET) Binding Assay [20]

-

Key GPCRs: Such as the 5-HT₂ₐ receptor, which is a common off-target for phenethylamines.[7][8]

The results are summarized to build a selectivity profile.

| Derivative ID | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | NET/DAT Selectivity | SERT/DAT Selectivity |

| Parent | 150 | 450 | 1200 | 3x | 8x |

| Derivative A | 25 | 750 | 2500 | 30x | 100x |

| Derivative B | 800 | 95 | 150 | 0.1x | 0.2x |

| Derivative C | 45 | 55 | 60 | ~1x | ~1x |

| Caption: Hypothetical selectivity data for this compound derivatives. |

Phase 3: Mechanism of Action (MoA) Studies

For the most potent and selective compounds, the next step is to elucidate their precise mechanism of action. For monoamine transporters, a critical distinction is whether a compound is a reuptake inhibitor (blocker) or a substrate-type releaser (efflux promoter).[6]

Assay Principle: Neurotransmitter Release (Efflux) Assay

This assay measures a compound's ability to induce the release of a pre-loaded radiolabeled neurotransmitter from cells, a hallmark of a substrate-type releaser.

Caption: Two primary mechanisms of action at monoamine transporters.

Detailed Protocol: [³H]MPP⁺ Release Assay

This protocol uses [³H]MPP⁺, a well-known substrate for monoamine transporters, to assess efflux.

Materials:

-

Cell Line: hDAT-expressing cells.

-

Radiolabeled Substrate: [³H]MPP⁺ (1-methyl-4-phenylpyridinium).

-

Positive Control: d-Amphetamine, a known DAT releaser.

-

Buffer: Krebs-HEPES buffer.

Procedure:

-

Cell Plating: Plate cells in a 24-well plate and grow to confluence.

-

Loading: Wash cells with buffer and then incubate them with [³H]MPP⁺ for 30-60 minutes at 37°C to allow for substrate uptake and accumulation.

-

Washing: Wash the cells thoroughly with buffer to remove all extracellular [³H]MPP⁺.

-

Inducing Release: Add buffer containing various concentrations of the test compound or d-Amphetamine to the wells.

-

Sampling: At specific time points (e.g., 0, 5, 10, 20 minutes), collect a sample of the extracellular buffer from each well.

-

Quantification: Measure the radioactivity in the collected buffer samples using a scintillation counter.

-

Cell Lysis: At the end of the experiment, lyse the cells and measure the remaining intracellular radioactivity.

Data Analysis:

-

Calculate the percentage of total [³H]MPP⁺ released into the buffer at each time point for each concentration of the test compound.

-

Plot the percentage of release against the log concentration of the test compound to determine the EC₅₀ (the concentration that elicits 50% of the maximal release).

-

Compounds that induce robust, dose-dependent release are classified as releasers, while those that do not are classified as inhibitors.

Conclusion and Future Directions

This guide provides a systematic and robust framework for the biological screening of this compound derivatives. By progressing through a logical cascade of binding, functional uptake, selectivity, and mechanism-of-action assays, researchers can efficiently identify and characterize promising lead compounds. The data generated from this workflow is essential for building a strong structure-activity relationship (SAR), which informs the next cycle of medicinal chemistry optimization to improve potency, selectivity, and drug-like properties. Further characterization may involve more complex assays, such as measuring the release of endogenous neurotransmitters via HPLC or biosensors, and ultimately, in vivo studies to assess therapeutic potential.[21][22][23]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioivt.com [bioivt.com]

- 5. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Monoamine Oxidase Assays [cellbiolabs.com]

- 12. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Functional characterization of the splicing variants of human norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. bioivt.com [bioivt.com]

- 21. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 22. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-(3-Chlorophenyl)ethylamine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chlorophenyl)ethylamine is a substituted phenethylamine that, like many compounds in its class, holds the potential for significant psychoactive effects.[1] Its structural similarity to known monoamine releasing agents and receptor ligands suggests a complex pharmacology that warrants in-depth investigation.[2][3] This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, focusing on its potential interactions with key molecular targets within the central nervous system. This document is intended for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. While direct, comprehensive research on this compound is not extensively published, this guide synthesizes knowledge from structurally related compounds to propose a logical and thorough investigatory path.

I. Primary Hypothesized Mechanisms of Action

Based on the pharmacology of structurally analogous compounds, the primary mechanisms of action for this compound are likely to involve one or more of the following:

-

Interaction with Monoamine Transporters: Modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is a hallmark of many phenethylamines.

-

Direct Receptor Binding: The compound may act as an agonist or antagonist at various neurotransmitter receptors, particularly dopamine and adrenergic receptors.

-

Enzyme Inhibition: Inhibition of monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters, is a plausible mechanism.[4][5]

This guide will detail the experimental workflows to investigate each of these potential mechanisms.

II. Elucidating Interactions with Monoamine Transporters

A primary hypothesis for a substituted phenethylamine is its interaction with monoamine transporters, potentially as a substrate (releaser) or an inhibitor of reuptake. The following experimental workflow is designed to comprehensively characterize these interactions.

Experimental Workflow: Monoamine Transporter Interaction Assays

Caption: Workflow for assessing monoamine transporter activity.

Step-by-Step Protocol: In Vitro Transporter Assays

1. Cell Culture and Preparation:

-

Rationale: Utilize human embryonic kidney (HEK293) cells stably transfected to express the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT). This provides a clean and specific system for studying each transporter in isolation.

-

Protocol:

-

Culture HEK293-hDAT, HEK293-hNET, and HEK293-hSERT cell lines in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418).

-

Plate cells in 96-well plates and grow to confluence.

-

On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

2. Monoamine Reuptake Inhibition Assay:

-

Rationale: This assay determines if this compound can block the reuptake of monoamines, a mechanism of action for many antidepressants and stimulants.

-

Protocol:

-

Prepare a range of concentrations of this compound in KRH buffer.

-

Pre-incubate the cells with the test compound or a known inhibitor (e.g., cocaine for DAT) for 10-15 minutes at 37°C.

-

Add a fixed concentration of a radiolabeled monoamine (e.g., [³H]dopamine for DAT-expressing cells).

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the concentration of this compound that produces 50% inhibition of uptake (IC₅₀).

-

3. Monoamine Release Assay:

-

Rationale: This assay determines if this compound acts as a substrate for the transporter, causing it to reverse its function and release monoamines from the cell. This is the mechanism of action for amphetamine-like compounds.[3]

-

Protocol:

-

Pre-load the cells with a radiolabeled monoamine (e.g., [³H]dopamine) for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular radiolabel.

-

Add varying concentrations of this compound or a known releasing agent (e.g., d-amphetamine for DAT).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Collect the supernatant (extracellular medium) and measure the amount of released radioactivity.

-

Calculate the concentration of this compound that produces 50% of the maximal release (EC₅₀).

-

Data Presentation: Expected Outcomes for Transporter Assays

| Assay Type | Target | Parameter | Hypothetical Value (nM) | Interpretation |

| Reuptake Inhibition | DAT | IC₅₀ | 150 | Moderate dopamine reuptake inhibitor |

| Reuptake Inhibition | NET | IC₅₀ | 80 | Potent norepinephrine reuptake inhibitor |

| Reuptake Inhibition | SERT | IC₅₀ | >1000 | Weak serotonin reuptake inhibitor |

| Release | DAT | EC₅₀ | 250 | Moderate dopamine releasing agent |

| Release | NET | EC₅₀ | 120 | Potent norepinephrine releasing agent |

| Release | SERT | EC₅₀ | >2000 | Negligible serotonin releasing activity |

III. Characterizing Direct Receptor Binding Profiles

To determine if this compound directly interacts with neurotransmitter receptors, a series of radioligand binding assays should be performed. This will reveal the compound's affinity for various receptor subtypes.

Experimental Workflow: Receptor Binding Assays

Caption: Workflow for assessing receptor binding and function.

Step-by-Step Protocol: Radioligand Binding and Functional Assays

1. Membrane Preparation:

-

Rationale: Using brain tissue homogenates (e.g., rat striatum for dopamine receptors, cortex for adrenergic receptors) provides a native receptor environment.

-

Protocol:

-

Dissect the brain region of interest from rodents.

-

Homogenize the tissue in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times to remove endogenous ligands.

-

Resuspend the final membrane preparation in assay buffer.

-

2. Radioligand Displacement Assay:

-

Rationale: This assay measures the affinity of this compound for a specific receptor by its ability to displace a known high-affinity radioligand.

-

Protocol:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]SCH23390 for D₁ receptors, [³H]spiperone for D₂ receptors), and varying concentrations of this compound.[2]

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.

-

3. Functional Receptor Assays (e.g., cAMP Accumulation):

-

Rationale: A binding assay only indicates affinity. A functional assay is necessary to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist.

-

Protocol (for a Gs-coupled receptor like D₁):

-

Use cells expressing the receptor of interest.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound.

-

Incubate for a defined period.

-

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

-

Determine the EC₅₀ (for agonists) or the ability to block a known agonist's effect (for antagonists).

-

Data Presentation: Expected Outcomes for Receptor Binding Assays

| Receptor Target | Radioligand | Parameter | Hypothetical Value (nM) | Interpretation |

| Dopamine D₂ | [³H]Spiperone | Kᵢ | 350 | Moderate affinity for D₂ receptors |

| Dopamine D₁ | [³H]SCH23390 | Kᵢ | >5000 | Low affinity for D₁ receptors |

| Adrenergic α₁ | [³H]Prazosin | Kᵢ | 800 | Low to moderate affinity |

| Adrenergic α₂ | [³H]Rauwolscine | Kᵢ | 450 | Moderate affinity |

| Adrenergic β | [³H]CGP-12177 | Kᵢ | >10000 | Negligible affinity |

IV. Investigating Monoamine Oxidase (MAO) Inhibition

The phenethylamine scaffold is a substrate for monoamine oxidase, and substituted versions can act as inhibitors.[1][6] It is crucial to determine if this compound inhibits MAO-A or MAO-B, as this would significantly impact its neurochemical effects.

Signaling Pathway: Monoamine Oxidase Action

Caption: Simplified pathway of monoamine degradation by MAO.

Step-by-Step Protocol: MAO Inhibition Assay

1. Enzyme Source Preparation:

-

Rationale: Use a source rich in both MAO isoforms, such as rat or human brain mitochondria.

-

Protocol:

-

Prepare mitochondrial fractions from brain tissue via differential centrifugation.

-

Determine the protein concentration of the mitochondrial suspension.

-

2. MAO Activity Assay:

-

Rationale: This assay measures the activity of MAO by detecting the production of a byproduct of the enzymatic reaction. A common method uses a substrate that generates a fluorescent product upon oxidation.

-

Protocol:

-

In a 96-well plate, pre-incubate the mitochondrial preparation with varying concentrations of this compound or known selective inhibitors (clorgyline for MAO-A, selegiline for MAO-B) for a defined time.[5][7]

-

Initiate the reaction by adding a suitable substrate mix (e.g., Amplex Red reagent, horseradish peroxidase, and a non-selective MAO substrate like tyramine, or selective substrates like kynuramine for both).

-

To differentiate between MAO-A and MAO-B, run parallel experiments where one isoform is selectively inhibited. For example, to measure MAO-B activity, pre-incubate with clorgyline to block MAO-A.

-

Measure the fluorescence over time using a plate reader.

-

Calculate the rate of reaction and determine the IC₅₀ for inhibition of MAO-A and MAO-B.

-

Data Presentation: Expected Outcomes for MAO Inhibition

| Enzyme Isoform | Known Selective Inhibitor | Parameter | Hypothetical Value (µM) | Interpretation |

| MAO-A | Clorgyline | IC₅₀ | 25 | Weak inhibitor of MAO-A |

| MAO-B | Selegiline | IC₅₀ | 2.5 | Moderate and selective inhibitor of MAO-B |

V. Synthesis and Conclusion

The comprehensive investigation outlined in this guide will provide a detailed pharmacological profile of this compound. By systematically evaluating its effects on monoamine transporters, direct receptor binding, and MAO activity, researchers can build a robust understanding of its mechanism of action. The hypothetical data presented suggests a compound that may act primarily as a norepinephrine-dopamine releasing agent with moderate MAO-B inhibitory properties. This profile would suggest a stimulant effect with potential for neurochemical alterations.

The true mechanism is likely a composite of these effects, and the relative potencies at each target will determine its overall pharmacological and physiological profile. This guide provides the necessary framework to uncover these critical details, paving the way for further drug development or a more complete understanding of its neuropharmacology.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 4. The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 2-(3-Chlorophenyl)ethylamine studies

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenyl)ethylamine

Introduction

This compound, with the CAS Number 13078-79-0, is a substituted phenethylamine derivative that serves as a critical building block in organic synthesis.[1] Its molecular architecture, featuring a chlorine atom on the meta position of the phenyl ring, imparts specific reactivity and properties that are leveraged in the development of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies for its characterization, and insights into its handling and applications. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Part 1: Core Physicochemical Characteristics

The fundamental physicochemical properties of a compound are the bedrock of its application in research and development. They dictate its behavior in different solvents, its stability, and its potential for interaction with other molecules. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClN | [3][4][5] |

| Molecular Weight | 155.62 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [2][8][9] |

| Boiling Point | ~238-240 °C (at 760 mmHg) 111-113 °C (at 12 mmHg) | [3][6][7][8] |

| Density | 1.119 g/mL at 25 °C | [2][3][7] |

| Refractive Index | n20/D 1.549 | [3][6][7] |

| Flash Point | >230 °F (>113 °C) | [2][6][7] |

| pKa (Predicted) | 9.65 ± 0.10 | [2][6] |

| logP (Calculated) | 1.841 | [10] |

| Water Solubility | Slightly soluble | [8] |

These properties are crucial for designing synthetic routes, developing analytical methods, and ensuring safe handling and storage. For instance, its high boiling point suggests that purification by distillation should be performed under reduced pressure to prevent degradation.[3][6][7] Its slight solubility in water and predicted logP value indicate a preference for organic solvents, which is a key consideration for extraction and chromatography.[8][10]

Part 2: Spectroscopic and Spectrometric Profiling

Structural elucidation and confirmation of identity are unequivocally established through spectroscopic methods. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its molecular structure.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methylene (-CH₂-) groups of the ethyl chain, and the amine (-NH₂) protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.3 ppm. The two methylene groups will present as triplets adjacent to each other, typically in the δ 2.7-3.0 ppm region. The amine protons are often a broad singlet and their chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons (four CH and two quaternary carbons, one of which is attached to the chlorine atom) and two signals for the aliphatic carbons of the ethylamine side chain.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

N-H stretch: A medium to weak absorption in the 3300-3400 cm⁻¹ region, characteristic of the primary amine.

-

C-H stretch (aromatic): Absorptions just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: A strong absorption in the 680-840 cm⁻¹ region.

The NIST Chemistry WebBook provides reference IR and mass spectra for this compound.[4][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 155, with an isotopic peak (M+2) at m/z 157 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.[13] The base peak would likely correspond to the loss of the aminoethyl side chain.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire a set number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

-

Data Processing:

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm (or the residual solvent peak to its known value).

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Visualization: General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical substance.

Caption: Workflow for Spectroscopic Analysis.

Part 3: Chromatographic Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring reaction progress during its synthesis.[14] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

Gas Chromatography (GC)

Given its volatility, GC is an excellent method for purity analysis. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) would provide high resolution and sensitivity. The primary amine group may cause peak tailing; this can be mitigated by using a base-deactivated column or by derivatizing the amine.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile method for the analysis of this compound.[15] A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[15] UV detection is suitable, with a detection wavelength typically set around 210-225 nm where the phenyl ring absorbs strongly.

Experimental Protocol: RP-HPLC Purity Assay

This protocol provides a starting point for developing a robust purity method.

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 30 °C.[15]

-

Detection: UV at 225 nm.[15]

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

-

-

Analysis and Data Interpretation:

-

Inject a blank (diluent) to ensure no system peaks interfere.

-

Inject the standard solution to determine the retention time and peak area of the main component.

-

Inject the sample solution.

-

Calculate the purity of the sample by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

-

Visualization: Principle of Chromatographic Separation

This diagram illustrates the fundamental principle of separation in liquid chromatography.

Caption: Separation of components in a chromatography column.

Part 4: Synthesis and Applications

This compound is not only a compound to be analyzed but also a key starting material. Its synthesis can be achieved from precursors like 3-chlorobenzaldehyde or 3-chlorobenzyl cyanide.[16]

The primary utility of this compound lies in its role as a reactant. It is notably used in the synthesis of novel Fyn kinase inhibitors, which are being investigated as potential therapeutic agents for neurodegenerative diseases such as tauopathies, as well as for certain types of tumors.[2][6][16] It has also been employed in the preparation of phenylacetaldehyde.[1][7]

Visualization: Simplified Synthesis Route

The following diagram outlines a reductive amination pathway from the corresponding aldehyde.

Caption: A simplified synthesis pathway.

Part 5: Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of this compound and to ensure laboratory safety.

| Parameter | Recommendation | Source(s) |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Protect from light. Recommended temperature: 2-8°C. | [3][6][8] |

| Incompatibilities | Avoid strong oxidizing agents, heat, and open flames. | [8] |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or fume hood. | [7] |

| Hazards | Irritant to skin, eyes, and respiratory system. | [6][7] |

The compound is classified as an irritant and combustible liquid, requiring appropriate precautions during use.[6][7]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. A thorough understanding of its characteristics—from its basic physical constants to its spectroscopic and chromatographic behavior—is essential for its effective and safe use in research and development. This guide provides a consolidated technical resource to support scientists in leveraging this compound for the synthesis of novel molecules with potential applications in medicine and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 13078-79-0,this compound | lookchem [lookchem.com]

- 3. 13078-79-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound CAS#: 13078-79-0 [amp.chemicalbook.com]

- 7. This compound 97 13078-79-0 [sigmaaldrich.com]

- 8. This compound: Properties, Uses, Safety, Supplier & Pricing Information | High-Purity Chemicals China [nj-finechem.com]

- 9. 342160050 [thermofisher.com]

- 10. This compound (CAS 13078-79-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. labproinc.com [labproinc.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | 13078-79-0 [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(3-Chlorophenyl)ethylamine for Structure Confirmation

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of molecular structure is the bedrock of safety, efficacy, and reproducibility. 2-(3-Chlorophenyl)ethylamine (CAS: 13078-79-0), a key intermediate in the synthesis of advanced therapeutic agents such as Fyn inhibitors for neurodegenerative diseases and tumors, exemplifies a molecule where rigorous structural verification is paramount.[1][2] Its molecular framework, comprising a substituted aromatic ring and a flexible ethylamine sidechain, presents a distinct set of spectroscopic signatures.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. Moving beyond a mere recitation of data, we will explore the causality behind the analytical choices, interpret the resulting spectra with field-proven insights, and establish a self-validating workflow. The convergence of data from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provides an orthogonal and definitive confirmation of its identity, purity, and structure.

Molecular Identity and Analytical Workflow

The target analyte, this compound, possesses the molecular formula C₈H₁₀ClN and a monoisotopic mass of approximately 155.05 Da.[3][4] Its structure contains several key features that are amenable to spectroscopic analysis: a 1,3-disubstituted (meta) aromatic ring, a primary amine, an ethyl bridge, and a carbon-chlorine bond.

Caption: Molecular Structure of this compound.

A robust analytical strategy relies on the integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Caption: Integrated workflow for spectroscopic structure confirmation.

Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation

Expertise & Rationale

Mass spectrometry is the foundational technique for determining the molecular weight of an analyte. For a volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. EI is a robust, high-energy ionization technique that not only provides the molecular ion (M⁺˙) but also induces predictable and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint, offering profound structural insights. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, provides an unmistakable isotopic signature in the mass spectrum, which is a critical validation checkpoint.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: Utilize a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

GC Method:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a 20:1 split ratio.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Acquisition Mode: Full Scan.

-

Data Interpretation

The resulting mass spectrum is analyzed for key features:

-

Molecular Ion (M⁺˙): A pair of peaks corresponding to the intact molecule should be observed at m/z 155 (for C₈H₁₀³⁵ClN) and m/z 157 (for C₈H₁₀³⁷ClN). The relative intensity of these peaks should be approximately 3:1, confirming the presence of a single chlorine atom.[3][5]

-

Base Peak & Key Fragment: The most significant fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond (the bond between the two ethyl carbons). This is a type of benzylic cleavage. For this molecule, this cleavage results in the formation of a highly stable 3-chlorobenzyl cation. This fragment is expected to be the base peak (most intense peak) in the spectrum.

-

[ClC₆H₄CH₂]⁺: This fragment will appear as an isotopic pair at m/z 125 and m/z 127 .[6]

-

-

Other Fragments: A smaller peak corresponding to the other part of the cleavage, [CH₂NH₂]⁺, may be seen at m/z 30 .[7]

Caption: Primary EI fragmentation pathway of this compound.

Data Summary: Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 155 / 157 | [C₈H₁₀ClN]⁺˙ | Molecular ion peak, confirms molecular weight and presence of one chlorine atom. |

| 125 / 127 | [C₇H₆Cl]⁺ | Base peak, confirms the 3-chlorobenzyl substructure. |

| 30 | [CH₄N]⁺ | Confirms the ethylamine side chain. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Rationale

Infrared (IR) spectroscopy is an exceptionally powerful and rapid technique for identifying the functional groups present in a molecule. Each group (N-H, C-H, C=C, C-Cl) absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[8] It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for solvents or KBr pellets.[9]

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and collecting a background spectrum.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Data Interpretation

The IR spectrum provides a clear fingerprint confirming the key functional groups:

-

N-H Stretch: The primary amine (-NH₂) will exhibit two distinct medium-intensity bands in the region of 3300-3400 cm⁻¹ , corresponding to the symmetric and asymmetric stretching vibrations. A single band in this region would suggest a secondary amine, thus its doublet nature is a key confirmation point.

-

C-H Stretch: Aromatic C-H stretching vibrations appear as a group of sharp peaks just above 3000 cm⁻¹ (~3050-3100 cm⁻¹ ). Aliphatic C-H stretches from the ethyl group will be visible as strong peaks just below 3000 cm⁻¹ (~2850-2950 cm⁻¹ ).

-

C=C Stretch: Aromatic ring stretching vibrations produce several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 600-800 cm⁻¹ .

Data Summary: Infrared Spectroscopy

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300 - 3400 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3050 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2950 | C-H Stretch | Ethyl Group (-CH₂CH₂-) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 600 - 800 | C-Cl Stretch | Chloro-substituent |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale

NMR spectroscopy provides the most detailed structural information, effectively mapping the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR does the same for the carbon atoms. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent choice as it is a good solvent for this analyte and has a well-defined residual solvent peak for reference.[10] Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.0 ppm.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of ~16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data with proton decoupling over a spectral width of ~240 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Co-add 512 to 1024 scans.

-

Data Interpretation: ¹H NMR

The ¹H NMR spectrum is predicted to show four distinct sets of signals:

-

Aromatic Protons (δ ≈ 7.0-7.3 ppm): The four protons on the meta-substituted ring will produce a complex multiplet pattern. Their integration value will be crucial, confirming 4H in this region.

-

Ethyl Protons (-CH₂-Ar, δ ≈ 2.8 ppm): The two protons adjacent to the aromatic ring will appear as a triplet, split by the neighboring -CH₂-N group.

-

Ethyl Protons (-CH₂-N, δ ≈ 3.0 ppm): The two protons adjacent to the amine will also appear as a triplet, split by the -CH₂-Ar protons. The downfield shift relative to a simple alkane is due to the electron-withdrawing effect of the nitrogen atom.

-

Amine Protons (-NH₂, δ ≈ 1.5-2.5 ppm): The two amine protons typically appear as a broad singlet. Its chemical shift is variable and depends on concentration and temperature. This signal will disappear upon shaking the sample with D₂O, a classic confirmatory test for exchangeable protons.

Data Summary: Predicted ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.3 | Multiplet | 4H | Aromatic (Ar-H) |

| ~ 3.0 | Triplet | 2H | -CH₂-NH₂ |

| ~ 2.8 | Triplet | 2H | Ar-CH₂- |

| ~ 1.5 - 2.5 | Broad Singlet | 2H | -NH₂ |

Data Interpretation: ¹³C NMR

The proton-decoupled ¹³C NMR spectrum will show all eight unique carbon atoms:

-

Aromatic Carbons (δ ≈ 125-142 ppm): Six distinct signals are expected. The carbon directly attached to the chlorine (C-Cl) will be found around δ ≈ 134 ppm . The carbon to which the ethyl group is attached (ipso-carbon) will be near δ ≈ 141 ppm . The other four aromatic carbons will appear in the δ ≈ 126-130 ppm range.

-

Aliphatic Carbons (δ ≈ 35-45 ppm): Two signals will be present for the ethyl chain. The carbon adjacent to the aromatic ring (Ar-CH₂) is expected around δ ≈ 36 ppm , while the carbon adjacent to the amine (-CH₂-N) will be slightly more downfield around δ ≈ 43 ppm .

Data Summary: Predicted ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~ 141 | Aromatic (C-CH₂) |

| ~ 134 | Aromatic (C-Cl) |

| ~ 126 - 130 | Aromatic (4 x CH) |

| ~ 43 | Aliphatic (-CH₂-NH₂) |

| ~ 36 | Aliphatic (Ar-CH₂-) |

Conclusion

The structural confirmation of this compound is achieved not by a single technique but by the synergistic and orthogonal data provided by a suite of spectroscopic methods. Mass spectrometry definitively establishes the molecular weight and confirms the presence of chlorine through its isotopic signature, while its fragmentation pattern validates the core chlorobenzyl structure. Infrared spectroscopy provides rapid and unambiguous confirmation of the essential primary amine and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver an exquisitely detailed map of the molecule's carbon-hydrogen framework, confirming the specific substitution pattern and connectivity of the ethylamine side chain. The convergence of these independent analyses provides a self-validating and authoritative confirmation of the molecule's identity, fulfilling the rigorous demands of the pharmaceutical and chemical industries.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound [webbook.nist.gov]

- 4. PubChemLite - this compound (C8H10ClN) [pubchemlite.lcsb.uni.lu]

- 5. This compound [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 342160050 [thermofisher.com]

- 9. d-nb.info [d-nb.info]

- 10. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(3-Chlorophenyl)ethylamine

Preamble: From Chemical Scaffold to Therapeutic Hypothesis

In the landscape of modern drug discovery, the journey from a simple organic molecule to a clinically validated therapeutic is both arduous and intricate.[1][2][3] The compound 2-(3-Chlorophenyl)ethylamine, a substituted phenethylamine, represents a fascinating case study at the inception of this journey. While primarily recognized as a key reactant in the synthesis of more complex molecules, its core structure—a phenethylamine backbone—is shared by a multitude of psychoactive compounds and endogenous neuromodulators.[4][5] This structural heritage strongly suggests that the molecule itself is not inert but possesses a latent potential to interact with critical biological targets.

This guide eschews a conventional review format. Instead, it is structured as a strategic roadmap for the research scientist. We will dissect the molecular architecture of this compound to build a logical, evidence-based framework of its most probable therapeutic targets. We will then translate these hypotheses into actionable, detailed experimental protocols, providing the practical means to validate them. Our approach is grounded in the principle that a thorough understanding of a compound's foundational pharmacology is the most reliable predictor of its therapeutic promise.

Part 1: The Monoaminergic System - The Primary Sphere of Influence

The phenethylamine scaffold is the quintessential key to unlocking the monoaminergic system. This system, which includes neurotransmitters like dopamine, norepinephrine, and serotonin, is regulated by a delicate interplay of transporters, receptors, and enzymes. The structural similarity of this compound to these endogenous amines makes this system its most probable and potent area of activity.[4][6]

Vesicular Monoamine Transporter 2 (VMAT2): The Gatekeeper of Neurotransmitter Storage

VMAT2 is an integral protein in the membrane of synaptic vesicles, responsible for sequestering cytosolic monoamines into these vesicles for subsequent release.[7][8] This action is crucial for maintaining proper neurotransmission and protecting neurons from the cytotoxic effects of free cytosolic dopamine. Phenethylamine and its derivatives are known to interact with VMAT2, often acting as inhibitors.[4]

Mechanistic Hypothesis: We hypothesize that this compound acts as a competitive inhibitor at the VMAT2 substrate-binding site. By reducing the uptake of monoamines into vesicles, it would lead to an increase in their cytosolic concentration. This, in turn, could promote non-vesicular release through the reversal of plasma membrane transporters like the dopamine transporter (DAT), a mechanism central to the action of stimulants like methamphetamine.[9]

Therapeutic Relevance:

-

Neurological Disorders: Modulating VMAT2 is a validated strategy in treating hyperkinetic movement disorders like Huntington's disease, where the approved drug tetrabenazine is a VMAT2 inhibitor.[8]

-

Addiction: Given its role in the dopamine reward pathway, VMAT2 is a target for developing novel therapeutics for substance abuse disorders.[9]

Monoamine Oxidases (MAO-A & MAO-B): The Catalysts of Neurotransmitter Degradation

Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines, thereby terminating their signaling.[10][11] Inhibition of MAO increases the synaptic availability of these neurotransmitters and is a long-established strategy for treating depression and Parkinson's disease.[10] The related compound, 2-chloro-2-phenylethylamine (the ortho-isomer), has been investigated as an inhibitor of MAO-B.

Mechanistic Hypothesis: The phenethylamine structure is a classic substrate/inhibitor scaffold for MAO enzymes. The 3-chloro substitution may confer selectivity and potency toward either the MAO-A or MAO-B isoform. We propose that this compound likely acts as a reversible or irreversible inhibitor of one or both MAO isoforms.

Therapeutic Relevance:

-

Depression: MAO inhibitors (MAOIs) are effective antidepressants, particularly for atypical depression and treatment-resistant cases.[10]

-

Parkinson's Disease: Selective MAO-B inhibitors prevent the breakdown of dopamine in the brain, providing symptomatic relief for Parkinson's patients.[12]

Trace Amine-Associated Receptor 1 (TAAR1): A Master Regulator

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, including phenethylamine.[4] Rather than acting as a classical neurotransmitter receptor, TAAR1 functions as a powerful neuromodulator, regulating the activity of dopamine, norepinephrine, and serotonin neurons.[4]

Mechanistic Hypothesis: As a close structural analog of phenethylamine, this compound is a prime candidate for being a TAAR1 agonist. Activation of TAAR1 can decrease the firing rate of dopamine neurons and influence the function of monoamine transporters, offering a distinct mechanism for modulating the monoaminergic system.[4]

Therapeutic Relevance:

-

Psychiatric Disorders: TAAR1 is being explored as a target for schizophrenia, bipolar disorder, and addiction, with the potential to offer therapeutic benefits without the side effects of traditional antipsychotics.

The following diagram illustrates the potential points of interaction for this compound within a representative monoaminergic neuron.

Caption: Potential interactions of this compound at a monoaminergic synapse.

Part 2: Expanding the Target Horizon

While the monoaminergic system is the most probable target space, a comprehensive evaluation requires looking beyond the obvious. The compound's documented use as a chemical intermediate provides critical clues to other potential, albeit indirect, therapeutic avenues.

Fyn Kinase: A Scaffold for Neurodegeneration and Oncology Therapeutics

Multiple chemical suppliers and databases explicitly state that this compound is used as a reactant for the synthesis of novel Fyn inhibitors.[13][14] Fyn is a non-receptor tyrosine kinase that plays a significant role in the signaling pathways underlying neurodegenerative diseases and cancer.

Mechanistic Insight: In this context, this compound is not the active drug but a critical structural motif—a pharmacophore. Its specific shape and electronic properties are integral to the final inhibitor's ability to bind to the Fyn kinase domain. This highlights its value not as a direct therapeutic, but as a high-value starting material in a medicinal chemistry program.

Therapeutic Relevance:

-

Tauopathies: Fyn kinase is implicated in the pathological phosphorylation of the tau protein, a hallmark of Alzheimer's disease and other tauopathies.

-

Oncology: Fyn inhibitors are also being explored for their potential in treating various tumors.[13]

This diagram illustrates the role of a starting material like this compound in a typical drug discovery pipeline.

Caption: Role of this compound in a Fyn inhibitor discovery program.

Part 3: Experimental Validation Protocols

A hypothesis is only as strong as the experimental evidence that supports it. This section provides detailed, step-by-step protocols for assessing the interaction of this compound with its highest-priority potential targets. These protocols are designed to be robust and self-validating.

Protocol 3.1: VMAT2 Inhibition Assay (Radioligand Uptake)

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine (e.g., [³H]dopamine) into isolated synaptic vesicles expressing VMAT2. The causality is direct: a reduction in radioactivity within the vesicles indicates inhibition of VMAT2 transport.

Methodology:

-

Vesicle Preparation:

-

Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to pellet crude synaptosomes.

-

Resuspend the pellet and subject it to hypotonic lysis in ice-cold water.

-

Centrifuge at 65,000 x g for 30 minutes at 4°C to pellet the synaptic vesicles. Resuspend in a suitable assay buffer.

-

-

Uptake Assay:

-

Prepare reaction tubes containing assay buffer (e.g., 300 mM sucrose, 10 mM HEPES-KOH, pH 7.4), 4 mM Mg-ATP, and varying concentrations of this compound (e.g., 1 nM to 100 µM).

-

Include a 'total uptake' control (vehicle only) and a 'non-specific uptake' control (e.g., 10 µM Reserpine, a known VMAT inhibitor).

-

Pre-incubate tubes at 37°C for 10 minutes to allow ATP to generate a proton gradient.

-

Initiate the uptake reaction by adding [³H]dopamine to a final concentration of 50 nM.

-

Incubate for 5 minutes at 37°C.

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by three washes with ice-cold buffer to separate vesicle-bound from free radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Subtract non-specific uptake from all values.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Calculate the IC₅₀ value using non-linear regression analysis.

-

Protocol 3.2: MAO-A and MAO-B Inhibition Assay (Fluorometric)

Principle: This assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by MAO activity. The rate of fluorescence increase is directly proportional to enzyme activity. Inhibition is measured as a decrease in this rate. This method is highly trustworthy due to its continuous, real-time nature.

Methodology:

-

Enzyme Preparation:

-

Use commercially available recombinant human MAO-A and MAO-B enzymes. Dilute to a working concentration in a phosphate buffer (pH 7.4).

-

-

Inhibition Assay:

-

In a 96-well microplate, add the respective enzyme (MAO-A or MAO-B) to wells containing buffer.

-

Add varying concentrations of this compound. For selectivity determination, run parallel plates for each isoform.

-

Include a 'no inhibitor' control (100% activity) and known selective inhibitors as positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding a suitable fluorogenic substrate (e.g., Amplex® Red reagent and horseradish peroxidase).

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Analysis:

-

Monitor the increase in fluorescence (e.g., Ex/Em = 530/590 nm) over time (e.g., 30 minutes).

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the 'no inhibitor' control.

-

Calculate IC₅₀ values for both MAO-A and MAO-B to determine potency and selectivity.

-

Part 4: Physicochemical Profile and Synthetic Utility

A molecule's therapeutic potential is inextricably linked to its physical and chemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for large-scale manufacturing.

| Property | Value | Source |

| CAS Number | 13078-79-0 | [13] |

| Molecular Formula | C₈H₁₀ClN | [13][15][16] |

| Molecular Weight | 155.62 g/mol | [13] |

| Appearance | Clear light yellow liquid | |

| Boiling Point | 111-113 °C at 12 mmHg | |

| Density | 1.119 g/mL at 25 °C | |

| logP (octanol/water) | 1.841 (Calculated) | [17] |

Synthetic Utility: As established, this compound is a valuable building block in organic synthesis.[14] Its primary amine group provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into more complex molecular frameworks designed to target specific enzymes or receptors.[14]

Conclusion and Future Directions

This guide has established a clear, data-driven rationale for investigating this compound as a modulator of the monoaminergic system, with VMAT2, MAO, and TAAR1 as its most promising primary targets. Its proven role as a synthetic precursor for Fyn kinase inhibitors further cements its value in drug discovery.

The path forward is clear. The experimental protocols detailed herein provide the immediate next steps for any research team aiming to unlock this compound's potential. Future work should focus on:

-

Executing the proposed in vitro assays to confirm target engagement and determine potency/selectivity.

-

Conducting broader receptor screening panels to identify any off-target activities.

-

Initiating a medicinal chemistry program to modify the structure based on initial findings, aiming to enhance potency for a desired target while minimizing off-target effects.

By systematically pursuing these targets, the scientific community can transition this compound from a simple chemical reagent to a lead compound in the development of novel therapeutics for complex neurological and psychiatric disorders.

References

- 1. peterattiamd.com [peterattiamd.com]

- 2. curefa.org [curefa.org]

- 3. The 5 Drug Development Phases - Patheon pharma services [patheon.com]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 6. [beta Phenylethylamine: psychopharmacological and clinical aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 8. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | 13078-79-0 [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. This compound [webbook.nist.gov]

- 16. PubChemLite - this compound (C8H10ClN) [pubchemlite.lcsb.uni.lu]

- 17. This compound (CAS 13078-79-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Guide: In Vitro Biological Activity of 2-(3-Chlorophenyl)ethylamine

Executive Summary

2-(3-Chlorophenyl)ethylamine (3-CPEA) is a substituted phenethylamine, a structural class renowned for its diverse interactions with central nervous system targets.[1] While 3-CPEA is utilized as a synthetic intermediate in the development of complex molecules like Fyn inhibitors for neurodegenerative diseases, its intrinsic biological activity is not extensively documented in publicly accessible literature.[2][3] This guide provides a comprehensive framework for the in vitro characterization of 3-CPEA. As a Senior Application Scientist, the perspective is that a molecule's structure dictates its probable biological targets. The phenethylamine scaffold strongly suggests primary activity at monoamine transporters and monoamine oxidase enzymes.[1][4]

This document outlines the authoritative, gold-standard in vitro assays required to elucidate the pharmacological fingerprint of 3-CPEA.[5][6] We will detail the causality behind experimental design and provide validated, step-by-step protocols for determining its binding affinity (Kᵢ) and functional potency (IC₅₀) at the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET), as well as its inhibitory potential against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).

Probable Pharmacological Profile & Mechanisms of Action

The core structure of 3-CPEA suggests two primary, interconnected mechanisms of action within the scope of monoaminergic neurotransmission.

Inhibition of Monoamine Transporters

Monoamine transporters (DAT, SERT, NET) are transmembrane proteins responsible for the reuptake of their respective neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft into the presynaptic neuron.[7] This reuptake process terminates the neurotransmitter signal. Compounds that inhibit these transporters prolong the presence of neurotransmitters in the synapse, enhancing their signaling.[7] Given its phenethylamine backbone, 3-CPEA is a prime candidate for a monoamine transporter ligand.[8] The primary scientific objective is to quantify its affinity (potency of binding) and selectivity (preferential binding to one transporter over others).

The following diagram illustrates the central hypothesis: 3-CPEA acts as a competitive inhibitor at the monoamine transporter, blocking the re-entry of neurotransmitters.

Caption: Hypothesized mechanism: 3-CPEA inhibits monoamine transporter reuptake.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, breaking them down and regulating their intracellular levels.[4] Inhibition of MAO enzymes leads to an increase in the concentration of monoamine neurotransmitters available for packaging into synaptic vesicles. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for β-phenylethylamine.[4] Dopamine is metabolized by both isoforms.[4] A structurally related compound containing a 3-chlorophenyl moiety is a selective MAO-B inhibitor, making this a critical pathway to investigate for 3-CPEA.[9]

Key In Vitro Experimental Protocols

The following protocols are considered the gold standard for characterizing the in vitro activity of novel monoamine transporter ligands.[5][10] They are designed as self-validating systems, incorporating controls for total and non-specific activity to ensure data integrity.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 3-CPEA for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. The Kᵢ value is a measure of how tightly a compound binds to a receptor.